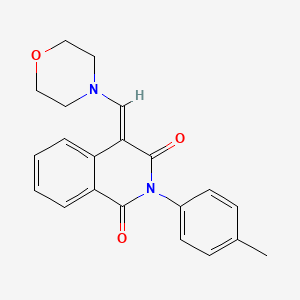
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Substituents: The 4-methylphenyl and morpholin-4-ylmethylidene groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Final Assembly: The final compound is assembled through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of isoquinoline are explored for their therapeutic potential. This compound may be investigated for its ability to interact with specific biological targets.
Industry
In the industrial sector, isoquinoline derivatives are used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of (4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological activity being studied. For example, it may inhibit enzyme activity or modulate receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-2-(4-methylphenyl)-4-(piperidin-4-ylmethylidene)isoquinoline-1,3-dione
- (4E)-2-(4-methylphenyl)-4-(pyrrolidin-4-ylmethylidene)isoquinoline-1,3-dione
Uniqueness
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is unique due to the presence of the morpholine ring, which may impart specific biological activities and chemical reactivity compared to its analogs with different substituents.
Propiedades
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-8-16(9-7-15)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-26-13-11-22/h2-9,14H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBLHFVPYLVWAE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C\N4CCOCC4)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5163035.png)
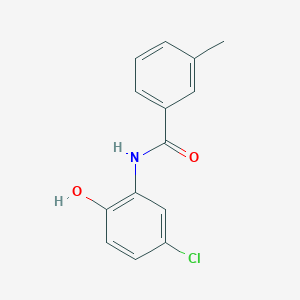
![2-methyl-3-{5-[(E)-{4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B5163045.png)
![ethyl 6-methyl-2-[2-(morpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163051.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5163056.png)
![(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5163063.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5163081.png)
![2-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5163086.png)
![3-butoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B5163088.png)
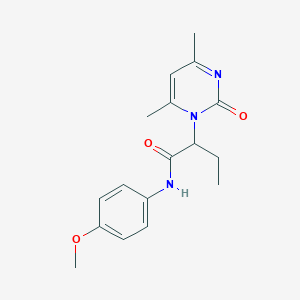
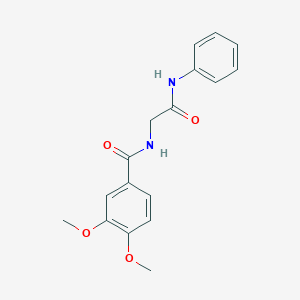
amino]methyl}benzamide](/img/structure/B5163105.png)
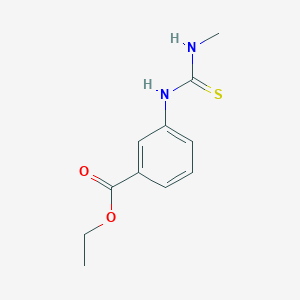
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate](/img/structure/B5163120.png)
